2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Halogen Chemistry in Pyridines
Halogen shuffling in pyridines, such as 2-chloro-6-(trifluoromethyl)pyridine, has been studied for its applications in selective electrophilic substitutions. This chemistry allows for the creation of iodine derivatives, which are valuable for further manipulations in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Inhibitors of Gene Expression
Research has been conducted on compounds such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This highlights the potential of using these compounds in controlling gene expression and understanding their oral bioavailability and activity (Palanki et al., 2000).
Antithyroid Drug Potential
5-Trifluoromethyl-pyridine-2-thione, a compound structurally related to the query compound, has been studied for its potential as an antithyroid drug. Its behavior with molecular iodine and the formation of complexes in dilute chloroform solutions have been investigated, indicating its potential medicinal applications (Chernov'yants et al., 2011).
Novel Analogues in Medicinal Chemistry
The synthesis of novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues has been explored. These compounds have potential applications in medicinal chemistry, as indicated by their detailed structural and spectroscopic characterization (Shankar et al., 2021).
Use in Agrochemicals and Pharmaceuticals
The use of 2-chloro-5-trifluromethyl pyridine as intermediates in pharmaceuticals, agrochemicals, and particularly in herbicides, has been summarized. This indicates the compound's relevance in various industries, including agriculture and medicine (Zheng-xiong, 2004).
Application in OLED Technology
Compounds related to the query, such as pyrimidine chelates, have been used in the synthesis of heteroleptic Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs). This demonstrates their potential in advanced technological applications like display technology (Chang et al., 2013).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N3OS/c12-5-1-4(10(13,14)15)3-19-8(5)23-9-20-6(11(16,17)18)2-7(22)21-9/h1-3H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFZQLERRVICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC(=CC(=O)N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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